molecular formula C6H13NO B14611069 N-Pentan-3-ylformamide CAS No. 59734-20-2

N-Pentan-3-ylformamide

Cat. No.: B14611069
CAS No.: 59734-20-2
M. Wt: 115.17 g/mol
InChI Key: TVHQHWWEPNHLCH-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

N-(3-Chlorophenyl)Pentanamide (C₁₁H₁₄ClNO; molecular weight: 211.688) is a secondary amide characterized by a pentanamide backbone substituted with a 3-chlorophenyl group at the nitrogen atom . Its IUPAC Standard InChIKey (LOQKNLXBLMIZPG-UHFFFAOYSA-N) confirms its stereochemical uniqueness . Analytical data, such as gas chromatography (GC) retention indices under non-polar column conditions, highlight its physicochemical behavior .

Properties

CAS No.

59734-20-2

Molecular Formula

C6H13NO

Molecular Weight

115.17 g/mol

IUPAC Name

N-pentan-3-ylformamide

InChI

InChI=1S/C6H13NO/c1-3-6(4-2)7-5-8/h5-6H,3-4H2,1-2H3,(H,7,8)

InChI Key

TVHQHWWEPNHLCH-UHFFFAOYSA-N

Canonical SMILES

CCC(CC)NC=O

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions: N-Pentan-3-ylformamide can be synthesized through the reaction of N-pentan-3-ylamine with formic acid. The reaction typically involves heating the amine with formic acid under reflux conditions. The formic acid acts as both the solvent and the reagent, facilitating the formation of the formamide group.

Industrial Production Methods: In an industrial setting, the synthesis of this compound may involve the use of propylphosphonic anhydride (T3P®) as a coupling reagent. This method offers advantages such as high yield, reduced toxicity, and easy work-up procedures .

Chemical Reactions Analysis

Types of Reactions: N-Pentan-3-ylformamide undergoes various chemical reactions, including:

    Oxidation: The formamide group can be oxidized to form corresponding carboxylic acids.

    Reduction: Reduction of the formamide group can yield primary amines.

    Substitution: The formamide group can participate in nucleophilic substitution reactions, forming different derivatives.

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.

    Substitution: Nucleophiles such as amines or alcohols can be used under acidic or basic conditions.

Major Products:

    Oxidation: Carboxylic acids.

    Reduction: Primary amines.

    Substitution: Various substituted amides.

Scientific Research Applications

N-Pentan-3-ylformamide has several applications in scientific research:

    Chemistry: It is used as an intermediate in organic synthesis, particularly in the preparation of more complex molecules.

    Biology: The compound can be used in the study of enzyme-substrate interactions due to its amide functionality.

    Medicine: this compound derivatives may have potential therapeutic applications, including as precursors to pharmaceuticals.

    Industry: It is used in the production of specialty chemicals and as a reagent in various industrial processes.

Mechanism of Action

The mechanism of action of N-pentan-3-ylformamide involves its interaction with molecular targets through its formamide group. The formamide group can form hydrogen bonds and engage in nucleophilic interactions, influencing various biochemical pathways. These interactions can modulate enzyme activity and affect cellular processes.

Comparison with Similar Compounds

Structural and Functional Group Comparisons

The following table summarizes key structural and molecular differences between N-(3-Chlorophenyl)Pentanamide and related compounds:

Compound Name Molecular Formula Molecular Weight Functional Groups Key Substituents
N-(3-Chlorophenyl)Pentanamide C₁₁H₁₄ClNO 211.688 Secondary amide 3-Chlorophenyl, pentanamide chain
N-Hydroxymethyl-N-Methylformamide C₃H₇NO₂ 89.09 Formamide Hydroxymethyl, methyl
N-(Dicyclopropylmethylideneamino)-3-Hydroxy-naphthalene-2-carboxamide C₂₀H₂₁N₃O₂ 335.40 Carboxamide, imine Dicyclopropylmethylidene, naphthalene
3-Chloro-N-Phenyl-Phthalimide C₁₄H₈ClNO₂ 257.67 Phthalimide (cyclic imide) Chlorine, phenyl
N-(2-Methylpropyl)-N'-Phenylthiourea C₁₁H₁₆N₂S 208.32 Thiourea 2-Methylpropyl, phenyl
Key Observations:

Functional Group Diversity :

  • N-(3-Chlorophenyl)Pentanamide is a simple secondary amide, whereas N-Hydroxymethyl-N-Methylformamide is a formamide derivative with polar hydroxymethyl and methyl groups, likely enhancing its solubility in polar solvents .
  • The phthalimide derivative (3-Chloro-N-Phenyl-Phthalimide) features a rigid bicyclic imide structure, which contrasts with the linear pentanamide chain in the target compound .

This contrasts with the trifluoromethyl group in N-[3-(Trifluoromethyl)Benzyl]Pentan-1-Amine (C₁₃H₁₆F₃N), which offers stronger electron-withdrawing properties . Thiourea derivatives (e.g., N-(2-Methylpropyl)-N'-Phenylthiourea) exhibit sulfur-based hydrogen bonding, differing from the oxygen-based interactions in amides .

Physicochemical and Analytical Comparisons

Gas Chromatography (GC) Behavior:

N-(3-Chlorophenyl)Pentanamide has been analyzed using a non-polar column (e.g., HP-5MS) with a temperature program optimized for amides, yielding specific retention indices under the Van Den Dool and Kratz framework . In contrast:

  • N-Hydroxymethyl-N-Methylformamide : Likely exhibits shorter retention times due to lower molecular weight and higher polarity.
  • 3-Chloro-N-Phenyl-Phthalimide : The rigid aromatic system may result in higher retention indices compared to flexible amides .
Thermal Stability:

While direct data are unavailable, the presence of a chlorinated aromatic ring in N-(3-Chlorophenyl)Pentanamide may enhance thermal stability relative to aliphatic amides like N-Hydroxymethyl-N-Methylformamide.

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.